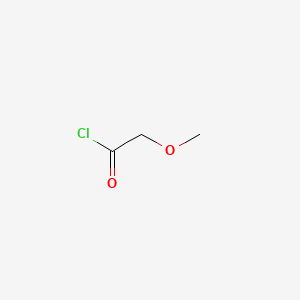

Methoxyacetyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82321. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO2/c1-6-2-3(4)5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKWHOSQTYYFAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075238 | |

| Record name | Acetyl chloride, methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38870-89-2 | |

| Record name | Methoxyacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38870-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyacetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038870892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38870-89-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetyl chloride, methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxyacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYACETYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T66S02B1S3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Methoxyacetyl Chloride: Properties, Reactivity, and Applications for Advanced Synthesis

This guide provides an in-depth exploration of methoxyacetyl chloride (CAS No: 38870-89-2), a highly versatile and reactive acylating agent. This compound is a crucial building block in modern organic synthesis, particularly valued in the development of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the potent electrophilicity of its acyl chloride moiety, which is modulated by the adjacent methoxy group.[3][4] This document will detail its fundamental chemical properties, synthesis, core reactivity, key applications, and critical safety protocols, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid characterized by a pungent odor typical of acyl chlorides.[1][5] It is a moisture-sensitive compound that reacts with water and other protic solvents.[6][7] Its physical properties are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

Table 1: Physicochemical Properties and Identifiers of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 38870-89-2 | [8] |

| Molecular Formula | C₃H₅ClO₂ | [8] |

| Molecular Weight | 108.52 g/mol | |

| Appearance | Clear colorless to yellow liquid | [1][7] |

| Boiling Point | 112-113 °C (lit.) | [1] |

| Density | 1.187 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.419 (lit.) | [1] |

| Melting Point | < -40 °C | [9][10] |

| Flash Point | 28 °C / 82.4 °F | [6] |

| Solubility | Miscible with acetone, ether, chloroform, carbon tetrachloride. Reacts with water. | [1][9] |

| Synonyms | 2-Methoxyacetyl chloride, Methoxyacetic acid chloride |[8] |

Synthesis of this compound

The most common and reliable laboratory-scale synthesis involves the reaction of methoxyacetic acid with a chlorinating agent. Oxalyl chloride, in the presence of a catalytic amount of N,N-dimethylformamide (DMF), is often the reagent of choice due to its efficacy and the formation of gaseous byproducts (CO, CO₂) that are easily removed, simplifying purification.[1] Thionyl chloride or phosgene can also be employed for this transformation.[1][11]

Experimental Protocol: Synthesis from Methoxyacetic Acid

This protocol describes a validated method for preparing this compound using oxalyl chloride. The causality for using DMF as a catalyst lies in its reaction with the chlorinating agent to form the Vilsmeier reagent ([Me₂N=CHCl]Cl), which is the active electrophilic species that reacts with the carboxylic acid.

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the HCl and CO gases produced). Ensure the entire apparatus is flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: Charge the flask with methoxyacetic acid (1.0 eq) dissolved in an anhydrous solvent such as dichloromethane (DCM).[1]

-

Catalyst Addition: Add a catalytic amount of anhydrous DMF (a few drops) to the solution.[1]

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the initial exothermic reaction.

-

Slow Addition of Oxalyl Chloride: Add oxalyl chloride (1.3 eq) dropwise via the dropping funnel to the cooled solution.[1] Vigorous gas evolution will be observed. The slow addition rate is a critical control point to prevent thermal runaway.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight to ensure the reaction goes to completion.[1]

-

Workup and Purification: Carefully remove the solvent and excess oxalyl chloride by rotary evaporation. The crude residue is then purified by fractional distillation under reduced pressure to afford pure this compound as a clear liquid.[1]

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Core Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the electrophilic carbonyl carbon, making it an excellent substrate for nucleophilic acyl substitution .[4] This reaction proceeds via a tetrahedral intermediate, which subsequently collapses to expel the chloride ion, a very good leaving group.[4] This predictable reactivity makes it a reliable reagent for introducing the methoxyacetyl group into a wide range of molecules.

Visualization: General Mechanism of Nucleophilic Acyl Substitution

Caption: General mechanism for nucleophilic acyl substitution.

Reaction with Alcohols (Esterification)

This compound reacts vigorously with alcohols to form the corresponding methoxyacetate esters.[12] The reaction is often performed at low temperatures in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.[13] The base prevents the protonation of the alcohol, ensuring it remains a potent nucleophile.

Protocol: General Procedure for O-acylation of an Alcohol

-

Dissolve the alcohol (1.0 eq) and a tertiary amine base (e.g., triethylamine, 1.1 eq) in an anhydrous solvent (e.g., DCM or THF) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add this compound (1.05 eq) dropwise.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over Na₂SO₄ or MgSO₄, and concentrate in vacuo.

-

Purify the crude product via column chromatography or distillation.

Reaction with Amines (Amidation)

The reaction with primary or secondary amines is typically very rapid and exothermic, yielding N-substituted methoxyacetamides.[14] Due to the high nucleophilicity of amines, these reactions often proceed to completion quickly, even at low temperatures. Two equivalents of the amine are sometimes used—one as the nucleophile and the second to neutralize the generated HCl. Alternatively, an auxiliary base like pyridine can be used.[14]

Protocol: General Procedure for N-acylation of an Amine

-

Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.1 eq) in an anhydrous aprotic solvent (e.g., DCM) under an inert atmosphere.

-

Cool the mixture to 0 °C.

-

Add a solution of this compound (1.0 eq) in the same solvent dropwise. A white precipitate of the amine hydrochloride salt will typically form.[14]

-

Stir the reaction at 0 °C to room temperature until completion is confirmed by an appropriate analytical method.

-

Perform an aqueous workup by washing with dilute acid (to remove excess amine), followed by saturated aqueous NaHCO₃ (to remove any remaining acid), and finally brine.

-

Dry the organic phase, concentrate, and purify the resulting amide, typically by recrystallization or column chromatography.

Applications in Pharmaceutical and Agrochemical Synthesis

This compound is a cornerstone intermediate for synthesizing a wide array of commercially important molecules. Its ability to introduce the methoxyacetyl moiety is leveraged to modulate the solubility, metabolic stability, and biological activity of target compounds.

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of various drugs, including the antihypertensive cilazapril and the anti-inflammatory carprofen.[3] It is also used in the synthesis of β-lactam antibiotics.[10]

-

Agrochemicals: In the agrochemical sector, it is a building block for herbicides (e.g., mesotrione), insecticides (e.g., chlorfenapyr), and fungicides.[2][3][11]

-

Specialty Chemicals: It is also employed in the production of dyes, pigments, and in the post-synthetic modification of materials like metal-organic frameworks (MOFs).[10]

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. Its handling demands a thorough understanding of its reactivity and toxicity.

Table 2: GHS Hazard Classifications

| Hazard Class | GHS Code | Description | Source(s) |

|---|---|---|---|

| Flammable liquids | H226 | Flammable liquid and vapor (Category 3) | [8][15] |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage (Category 1B) | [8][15] |

| Acute Toxicity, Inhalation | H331 | Toxic if inhaled | [8][9] |

| Specific target organ toxicity | H335 | May cause respiratory irritation |[8][15] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of corrosive and toxic vapors.[6] Ensure an eyewash station and safety shower are immediately accessible.[6]

-

PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and tightly fitting safety goggles along with a face shield.[9]

-

Safe Practices: Use non-sparking tools and ground/bond containers during transfer to prevent static discharge.[15] Handle under an inert atmosphere (nitrogen or argon) due to its moisture sensitivity.[6]

Storage

-

Conditions: Store in a cool, dry, well-ventilated, and locked area designated for flammable and corrosive liquids.[9][15] The recommended storage temperature is 2-8°C.[16]

-

Container: Keep the container tightly closed and sealed upright to prevent leakage.[9] Storage under a nitrogen blanket is recommended to prevent hydrolysis from atmospheric moisture.[6]

-

Incompatibilities: Store away from incompatible materials such as strong bases, alcohols, oxidizing agents, and water.[6][17]

First Aid and Spill Management

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9] If inhaled, move the victim to fresh air and obtain medical help.[9] Do not induce vomiting if swallowed.[9]

-

Spills: In the event of a spill, evacuate the area. Remove all ignition sources. Contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[6][9]

Decomposition

Hazardous decomposition products resulting from combustion or hydrolysis include carbon monoxide (CO), carbon dioxide (CO₂), phosgene, and hydrogen chloride (HCl) gas.[6][17]

Spectroscopic Data

Characterization of this compound and its reaction products relies on standard spectroscopic techniques. Reference spectra are available from authoritative databases.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong characteristic absorption for the C=O stretch of the acyl chloride, typically around 1800 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, which can be used for structural confirmation.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show two characteristic signals: a singlet for the methoxy protons (CH₃O-) and a singlet for the methylene protons (-CH₂-). ¹³C NMR will show signals for the carbonyl carbon, the methylene carbon, and the methoxy carbon.

Authoritative spectral data can be accessed through the NIST Chemistry WebBook.[18][19]

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 38870-89-2). [Link]

-

Krishna Solvechem Ltd. (n.d.). This compound MSDS. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Versatile Chemical Compound for Various Applications. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]

-

ResearchGate. (n.d.). General strategy for synthesis of compounds. a. This compound.... [Link]

-

Shree Sulphurics Pvt. Ltd. (n.d.). methoxy acetyl chloride | 38870-89-2 | C3H5ClO2. [Link]

-

NIST. (n.d.). This compound - IR Spectrum. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). This compound - Mass Spectrum. NIST Chemistry WebBook. [Link]

-

Bromchem Laboratories Pvt Ltd. (n.d.). This compound | Manufacturer, Supplier from Anand. [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Acetylation: A Deep Dive into Acetyl Chloride's Reactivity. [Link]

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]

-

ResearchGate. (2016). Can anyone advise me on the reaction conditions of methacrylol chloride with alcohol?. [Link]

-

ResearchGate. (n.d.). Reaction of amino alcohols and amino acids with chloroacetyl chloride. [Link]

-

Save My Exams. (n.d.). Acyl chlorides and alcohols. [Link]

Sources

- 1. This compound | 38870-89-2 [chemicalbook.com]

- 2. bromchemlaboratories.in [bromchemlaboratories.in]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. CAS 38870-89-2: this compound | CymitQuimica [cymitquimica.com]

- 6. kscl.co.in [kscl.co.in]

- 7. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound | C3H5ClO2 | CID 96623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. methoxy acetyl chloride | 38870-89-2 | C3H5ClO2 [shreesulphuric.com]

- 11. Page loading... [wap.guidechem.com]

- 12. savemyexams.com [savemyexams.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. echemi.com [echemi.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. This compound [webbook.nist.gov]

- 19. This compound [webbook.nist.gov]

Methoxyacetyl Chloride (CAS 38870-89-2): A Comprehensive Technical Guide for Synthetic Chemists

Introduction: The Versatility of a Bifunctional Reagent

Methoxyacetyl chloride, with the CAS number 38870-89-2, is a highly valuable and versatile reagent in modern organic synthesis.[1][2] Structurally, it is a simple acyl chloride bearing a methoxy group on the alpha-carbon. This unique combination of a reactive acylating agent and a coordinating ether moiety imparts a distinct reactivity profile, making it an indispensable building block in the synthesis of a wide array of complex molecules, ranging from life-saving pharmaceuticals to advanced agrochemicals and specialized dyes.[1][2][3] This guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this compound, with a focus on practical, field-proven insights for researchers, scientists, and professionals in drug development and chemical manufacturing.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a reagent is fundamental to its effective and safe use in the laboratory. This compound is a clear, colorless to yellow liquid that is highly reactive and sensitive to moisture.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 38870-89-2 | [5] |

| Molecular Formula | C₃H₅ClO₂ | [5] |

| Molecular Weight | 108.52 g/mol | [5] |

| Appearance | Clear colorless to yellow liquid | [1] |

| Boiling Point | 112-113 °C (lit.) | [1] |

| Density | 1.187 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.419 (lit.) | [1] |

| Flash Point | 28 °C | [6] |

| Solubility | Miscible with acetone, ether, carbon tetrachloride, and chloroform. Reacts with water. | [4] |

Spectroscopic Data: A Fingerprint of the Molecule

The following data provides the characteristic spectroscopic signature of this compound, which is crucial for reaction monitoring and product confirmation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is simple and characteristic. The methoxy protons (CH₃O-) typically appear as a singlet at approximately 3.4 ppm. The methylene protons (-OCH₂CO-) appear as a singlet at around 4.1 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon-13 NMR spectrum will show three distinct signals. The methoxy carbon (CH₃O-) resonates at approximately 59 ppm. The methylene carbon (-OCH₂CO-) appears further downfield at around 72 ppm. The carbonyl carbon (-COCl) is the most deshielded, appearing in the range of 170-175 ppm.[7][8][9]

-

IR (Infrared) Spectroscopy: The IR spectrum is dominated by a very strong and sharp absorption band for the carbonyl (C=O) stretch of the acyl chloride, typically found in the region of 1780-1815 cm⁻¹. The C-O-C ether linkage will show a strong stretching vibration in the 1100-1150 cm⁻¹ region.[10][11]

-

MS (Mass Spectrometry): In electron ionization mass spectrometry, the molecular ion peak (M⁺) at m/z 108 (for ³⁵Cl) and 110 (for ³⁷Cl) may be observed. Common fragmentation patterns include the loss of a chlorine radical to form the methoxyacetyl cation [CH₃OCH₂CO]⁺ at m/z 73, and the characteristic acylium ion fragment [CH₃OCH₂]⁺ at m/z 45, which is often the base peak.[2][5][12][13]

Synthesis and Purification: From Carboxylic Acid to Acyl Chloride

The most common and industrially viable methods for the preparation of this compound start from methoxyacetic acid. The choice of chlorinating agent is critical and influences the reaction conditions and work-up procedure.

Method 1: Synthesis using Oxalyl Chloride

This is a widely used laboratory-scale method that proceeds under mild conditions and produces gaseous byproducts, simplifying purification.

Caption: Synthesis of this compound using Oxalyl Chloride.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of methoxyacetic acid (1.0 eq.) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF, a few drops).[1]

-

Addition of Oxalyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Add oxalyl chloride (1.3 eq.) dropwise to the stirred solution.[1]

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The reaction progress can be monitored by the cessation of gas evolution (CO, CO₂, HCl).[1]

-

Work-up and Purification: Carefully remove the solvent and excess oxalyl chloride by rotary evaporation. The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.[1]

Causality Insight: The use of a catalytic amount of DMF is crucial as it reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the active chlorinating species. This method is preferred in a laboratory setting due to its high yield and the ease of removing the gaseous byproducts.

Method 2: Industrial Scale Synthesis using Phosgene

For larger-scale production, phosgene is often the chlorinating agent of choice due to its lower cost. However, this method requires specialized equipment and stringent safety precautions due to the extreme toxicity of phosgene.

Step-by-Step Protocol:

-

Reaction Setup: In a closed reaction vessel, a mixture of methoxyacetic acid (1.0 eq.), a catalytic amount of DMF, and a solvent such as chloroform is heated to 60-70°C.[14]

-

Addition of Phosgene: A solution of phosgene is then added to the heated mixture under vigorous stirring over 3-4 hours.[14]

-

Reaction Completion and Work-up: The mixture is kept at temperature for an additional 1-2 hours to ensure complete reaction. After cooling, the top gas is passed through absorption towers for neutralization. The remaining liquid is filtered and distilled, first at atmospheric pressure to remove lower-boiling fractions, followed by vacuum distillation to isolate the pure this compound.[14]

Trustworthiness Note: This industrial process is designed as a self-validating system by incorporating post-reaction gas scrubbing to handle toxic byproducts, ensuring both safety and environmental compliance.

Reactivity and Mechanistic Pathways

This compound's reactivity is dominated by the electrophilic nature of the carbonyl carbon, making it an excellent acylating agent. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

Acylation of Amines to Form Amides

The reaction with primary and secondary amines is typically rapid and exothermic, yielding N-substituted methoxyacetamides. These amides are common structural motifs in many biologically active compounds.

Sources

- 1. This compound | 38870-89-2 [chemicalbook.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C3H5ClO2 | CID 96623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. compoundchem.com [compoundchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. This compound(38870-89-2) IR Spectrum [chemicalbook.com]

- 11. This compound [webbook.nist.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. This compound [webbook.nist.gov]

- 14. Page loading... [wap.guidechem.com]

Methoxyacetyl Chloride (CAS: 38870-89-2): A Comprehensive Technical Guide for Research and Development

Abstract

This technical guide provides an in-depth analysis of methoxyacetyl chloride (C₃H₅ClO₂), a pivotal acylating reagent in modern organic synthesis. With a molecular weight of 108.52 g/mol , this reactive intermediate is indispensable in the development of active pharmaceutical ingredients (APIs), advanced agrochemicals, and specialty dyes. This document consolidates critical data on its physicochemical properties, synthesis protocols, chemical reactivity, analytical characterization, and comprehensive safety procedures. Designed for researchers, chemists, and drug development professionals, this guide offers field-proven insights and validated methodologies to ensure safe and effective utilization of this compound in both laboratory and industrial settings.

Section 1: Core Physicochemical Properties and Identification

This compound is a clear, colorless to yellow liquid known for its pungent odor and high reactivity, primarily due to the electrophilic acyl chloride moiety.[1] It is sensitive to moisture and reacts with water.[2][3] Accurate identification and understanding its physical properties are foundational for its application.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier | Value | Source(s) |

|---|---|---|

| Molecular Weight | 108.52 g/mol | [4][5][6] |

| Molecular Formula | C₃H₅ClO₂ | [1][5][6] |

| CAS Number | 38870-89-2 | [1][5][7] |

| IUPAC Name | 2-methoxyacetyl chloride | [6] |

| Synonyms | Methoxyacetic acid chloride | [5][7][8] |

| InChI Key | JJKWHOSQTYYFAE-UHFFFAOYSA-N | [2][6] |

| SMILES | COCC(=O)Cl | [6] |

| EC Number | 254-169-2 | [8][9] |

| Beilstein/REAXYS No. | 1740244 |[10] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Clear colorless to yellow liquid | [1][2] |

| Boiling Point | 112-113 °C (lit.) | [1][4][11] |

| Melting Point | < -40 °C | [4][9][11] |

| Density | 1.187 g/mL at 25 °C (lit.) | [1][7][11] |

| Refractive Index (n20/D) | 1.419 (lit.) | [1][2] |

| Flash Point | 28 - 28.9 °C (82.4 - 84 °F) | [8][9][12] |

| Solubility | Miscible with acetone, ether, chloroform, carbon tetrachloride. Reacts with water. | [1][2] |

| Vapor Pressure | 21.7 mmHg at 25°C |[8] |

Section 2: Synthesis and Mechanistic Insights

The most prevalent and reliable method for synthesizing this compound involves the chlorination of its corresponding carboxylic acid, methoxyacetic acid. This transformation is typically achieved using reagents like oxalyl chloride or thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).

The use of oxalyl chloride is often preferred in a laboratory setting due to the clean nature of the reaction; the byproducts, carbon dioxide and carbon monoxide, are gaseous and easily removed. The DMF catalyst functions by forming a Vilsmeier reagent intermediate with the chlorinating agent, which is a more potent acylating agent and accelerates the reaction.

Diagram 1: Laboratory Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol 1: Synthesis from Methoxyacetic Acid

This protocol is adapted from established laboratory procedures.[1]

Materials:

-

Methoxyacetic acid (1.0 eq)

-

Oxalyl chloride (1.3 eq)

-

Anhydrous Dichloromethane (DCM)

-

N,N-dimethylformamide (DMF, catalytic amount, ~1-2 drops)

-

Reaction flask, dropping funnel, condenser, magnetic stirrer

-

Rotary evaporator and vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve methoxyacetic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: Add a catalytic amount of DMF (a few drops). Slowly add oxalyl chloride (1.3 eq) dropwise from the dropping funnel to the stirred solution. Control the addition rate to manage gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight.

-

Work-up: Carefully remove the solvent and excess oxalyl chloride by rotary evaporation. Causality Note: This step must be performed in a well-ventilated fume hood as the vapors are corrosive and toxic.

-

Purification: Purify the resulting crude residue by vacuum distillation to yield this compound as a clear liquid.[1]

Section 3: Chemical Reactivity and Core Applications

This compound's utility stems from the high reactivity of the acyl chloride functional group. The carbon atom of the carbonyl group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity makes it an excellent methoxyacetylating agent.[10]

Diagram 2: General Methoxyacetylation Reaction

Caption: this compound as a versatile acylating agent.

Key Applications:

-

Pharmaceutical Synthesis: this compound is a crucial building block for numerous Active Pharmaceutical Ingredients (APIs).[13][14] Its ability to introduce the methoxyacetyl group allows for precise molecular engineering, which can enhance the efficacy, solubility, and safety profiles of drug candidates.[13]

-

Agrochemical Development: It serves as a key intermediate in the production of modern fungicides and herbicides.[14][15] Notable examples include the synthesis of Metalaxyl and Oxadixyl, where the methoxyacetyl moiety is integral to their biological activity.[15]

-

Dye and Specialty Chemical Production: The compound is also employed in the synthesis of dyes and other specialty chemicals, contributing functionality and color to various materials.[1][2][15]

Section 4: Analytical Characterization

Confirming the identity and purity of this compound is essential. Standard analytical techniques provide a distinct fingerprint for the molecule.

Table 3: Spectroscopic Data for this compound

| Technique | Expected Signature | Source(s) |

|---|---|---|

| Mass Spec (EI) | Molecular Ion (M⁺): Not always observed. Key Fragments: m/z 45 [C₂H₅O]⁺ (base peak), m/z 15 [CH₃]⁺, m/z 29 [CHO]⁺, m/z 42 [C₂H₂O]⁺. | [6][16] |

| IR Spectroscopy | Strong, sharp C=O stretch (acyl chloride) approx. 1795-1815 cm⁻¹. C-O-C ether stretches approx. 1100-1150 cm⁻¹. | [9][17] |

| ¹H NMR (CDCl₃) | Singlet ~3.5 ppm (3H, -OCH₃). Singlet ~4.2 ppm (2H, -OCH₂CO-). | [9] (Predicted) |

| ¹³C NMR (CDCl₃) | Methoxy carbon (-OCH₃) ~60 ppm. Methylene carbon (-CH₂-) ~75 ppm. Carbonyl carbon (-C=O) ~170 ppm. |[9] (Predicted) |

Note: NMR chemical shifts are predictions and can vary based on solvent and instrument.

Section 5: Safety, Handling, and Storage

This compound is a hazardous chemical that demands strict adherence to safety protocols. It is flammable, corrosive, and causes severe skin and eye damage.[6][7] Inhalation may be toxic and can cause respiratory irritation.[6]

Table 4: GHS Hazard and Precautionary Statements

| Category | Code | Description | Source(s) |

|---|---|---|---|

| Hazard | H226 | Flammable liquid and vapor | [6][18] |

| H314 | Causes severe skin burns and eye damage | [6][18] | |

| H331 | Toxic if inhaled | [6] | |

| H335 | May cause respiratory irritation | [6][18] | |

| Precautionary | P210 | Keep away from heat/sparks/open flames/hot surfaces. No smoking. | [18] |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | [18] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [18] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [18][19] | |

| P310 | Immediately call a POISON CENTER or doctor/physician. | [19] |

| | P403+P233| Store in a well-ventilated place. Keep container tightly closed. |[18] |

Experimental Protocol 2: Safe Handling and Storage

Trustworthiness: This protocol is a self-validating system designed to minimize exposure and prevent accidents.

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to control vapor exposure. Ensure an eyewash station and safety shower are immediately accessible.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including:

-

Handling: Use spark-proof tools and ground/bond containers and receiving equipment to prevent static discharge.[3][18] Open containers carefully as pressure may develop. The material is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen) for reactions requiring anhydrous conditions.[3][19]

-

Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[18][19] The recommended storage temperature is 2-8 °C.[2] Keep containers tightly sealed and upright to prevent leakage.[19]

-

Incompatibilities: Store separately from water, alcohols, strong bases, and oxidizing agents to prevent violent reactions.[19][20]

Diagram 3: Spill Response Flowchart

Caption: Emergency response procedure for a this compound spill.

Conclusion

This compound is a high-value, versatile chemical reagent with profound importance in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties and predictable reactivity make it an essential tool for synthetic chemists. However, its hazardous nature necessitates a thorough understanding and rigorous implementation of safety protocols. This guide provides the foundational knowledge and practical methodologies required for its proficient and safe application in a professional research and development environment.

References

-

Chemsrc. (2024). This compound | CAS#:38870-89-2. [Link]

-

Shree Sulphurics. (n.d.). methoxy acetyl chloride | 38870-89-2 | C3H5ClO2. [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 38870-89-2). [Link]

-

ChemIndex. (n.d.). 38870-89-2 | this compound. [Link]

-

Chemdad Co., Ltd. (n.d.). This compound. [Link]

-

Krishna Solvechem Ltd. (n.d.). This compound MSDS. [Link]

-

LookChem. (n.d.). This compound: A Versatile Intermediate for Agrochemicals and Pharmaceuticals. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Pharmaceutical Synthesis: The Significance of this compound. [Link]

-

PubChem. (n.d.). This compound | C3H5ClO2 | CID 96623. [Link]

-

ResearchGate. (2023). General strategy for synthesis of compounds. [Link]

-

Bromchem Laboratories. (n.d.). This compound | Manufacturer, Supplier. [Link]

-

NIST. (n.d.). This compound - NIST WebBook. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). US4968840A - Process for preparing methoxyacetic acid.

Sources

- 1. This compound | 38870-89-2 [chemicalbook.com]

- 2. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. kscl.co.in [kscl.co.in]

- 4. This compound | CAS#:38870-89-2 | Chemsrc [chemsrc.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C3H5ClO2 | CID 96623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 38870-89-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. 38870-89-2 | this compound [chemindex.com]

- 9. Page loading... [guidechem.com]

- 10. This compound 97 38870-89-2 [sigmaaldrich.com]

- 11. methoxy acetyl chloride | 38870-89-2 | C3H5ClO2 [shreesulphuric.com]

- 12. This compound 97 38870-89-2 [sigmaaldrich.com]

- 13. nbinno.com [nbinno.com]

- 14. bromchemlaboratories.in [bromchemlaboratories.in]

- 15. nbinno.com [nbinno.com]

- 16. This compound [webbook.nist.gov]

- 17. This compound(38870-89-2) IR Spectrum [m.chemicalbook.com]

- 18. echemi.com [echemi.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. fishersci.com [fishersci.com]

Introduction: The Significance of Methoxyacetyl Chloride in Modern Synthesis

Sources

- 1. methoxy acetyl chloride | 38870-89-2 | C3H5ClO2 [shreesulphuric.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 38870-89-2 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison - Wolfa [wolfabio.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 13. echemi.com [echemi.com]

- 14. kscl.co.in [kscl.co.in]

- 15. researchgate.net [researchgate.net]

- 16. This compound | 38870-89-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 17. guidechem.com [guidechem.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. Sigma Aldrich this compound 10 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 20. reddit.com [reddit.com]

- 21. japsonline.com [japsonline.com]

Methoxyacetyl Chloride: A Versatile Acylating Agent in Modern Synthesis

Introduction: Defining a Key Synthetic Building Block

Methoxyacetyl chloride, systematically known by its IUPAC name 2-methoxyacetyl chloride , is a reactive acyl chloride that has carved a significant niche in the landscape of organic synthesis.[1] Its utility is particularly pronounced in the development of complex molecules within the pharmaceutical and agrochemical industries.[2][3] This guide provides an in-depth exploration of this compound, from its fundamental properties to its practical applications, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind its reactivity and provide detailed protocols to illustrate its role as a powerful synthetic tool.

Core Chemical and Physical Identity

A comprehensive understanding of a reagent begins with its fundamental properties. This compound is a colorless to yellow liquid, a characteristic that, along with its other physical and chemical identifiers, is crucial for its proper handling and application in synthesis.[4][5]

| Property | Value | Source(s) |

| IUPAC Name | 2-methoxyacetyl chloride | [1] |

| Synonyms | Methoxyacetic acid chloride, alpha-methoxyacetyl chloride, Acetyl chloride, methoxy- | [1][6] |

| CAS Number | 38870-89-2 | [1] |

| Molecular Formula | C₃H₅ClO₂ | [1] |

| Molecular Weight | 108.52 g/mol | [1] |

| Boiling Point | 112-113 °C | [4][5] |

| Density | 1.187 g/mL at 25 °C | [4][5] |

| Refractive Index | n20/D 1.419 | [4][5] |

The Chemistry of Acylation: Understanding this compound's Reactivity

The synthetic utility of this compound is rooted in its reactivity as an acylating agent. The electron-withdrawing nature of both the chlorine atom and the adjacent carbonyl oxygen creates a highly electrophilic carbonyl carbon. This makes it susceptible to nucleophilic attack, initiating a nucleophilic acyl substitution reaction. This two-step addition-elimination mechanism is the cornerstone of its synthetic applications.[7]

The general mechanism can be visualized as follows:

Caption: Generalized mechanism of nucleophilic acyl substitution.

Applications in Pharmaceutical and Agrochemical Synthesis

This compound serves as a crucial intermediate in the synthesis of a diverse array of commercially significant molecules. Its ability to introduce the methoxyacetyl group is pivotal in tailoring the biological activity and properties of the target compounds.

Synthesis of the Fungicide Metalaxyl

A prime example of its application in the agrochemical sector is in the production of Metalaxyl, a systemic fungicide.[3][8] The synthesis involves the acylation of 2-(2,6-dimethylphenyl)alanine methyl ester with this compound.[2]

Caption: Synthetic route to Metalaxyl via acylation.

A detailed, field-proven protocol for this synthesis is as follows:

Experimental Protocol: Synthesis of Metalaxyl

-

Materials:

-

2-(2,6-dimethylphenyl)alanine methyl ester

-

This compound

-

Triethylamine

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Toluene (solvent)

-

-

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve 2-(2,6-dimethylphenyl)alanine methyl ester (0.1 mole), DMAP (0.005 mole), and triethylamine (0.1 mole) in toluene (50 mL).

-

With stirring at room temperature, slowly add this compound (0.11 mole) dropwise. The addition should be controlled to maintain the reaction temperature below 45 °C.

-

After the addition is complete, continue stirring the reaction mixture for 2 hours.

-

Upon completion, wash the reaction mixture with water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and concentrate under reduced pressure to yield Metalaxyl.[2]

-

Causality Behind Experimental Choices:

-

Triethylamine: This tertiary amine base is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the acylation reaction.[9] Its presence drives the reaction equilibrium towards the product side.

-

4-Dimethylaminopyridine (DMAP): DMAP acts as a highly effective acylation catalyst.[4] It reacts with this compound to form a more reactive N-acylpyridinium intermediate, which then readily transfers the methoxyacetyl group to the amine.[1][5] This catalytic cycle significantly accelerates the reaction rate.

-

Toluene: This non-polar aprotic solvent is chosen for its ability to dissolve the reactants and for its suitable boiling point, allowing for controlled reaction temperatures.

-

Temperature Control: Maintaining the temperature below 45 °C is important to prevent potential side reactions and decomposition of the product.

Synthesis of β-Lactams

In the pharmaceutical realm, this compound is a key reagent in the Staudinger synthesis of β-lactams, which form the core structure of many antibiotic drugs.[1][10] This reaction involves the [2+2] cycloaddition of a ketene (generated in situ from this compound) and an imine.[11]

Caption: The Staudinger synthesis of β-lactams.

Experimental Protocol: Microwave-Assisted Synthesis of cis-β-Lactams

-

Materials:

-

Chiral imine (1 mmol)

-

This compound (1.1 mmol)

-

Triethylamine (1.2 mmol)

-

Dichloromethane (CH₂Cl₂)

-

Microwave reactor

-

-

Procedure:

-

In a microwave-safe reaction vessel, dissolve the chiral imine in dichloromethane (5 mL).

-

Add triethylamine to the solution.

-

Slowly add this compound to the mixture.

-

Seal the vessel and subject it to microwave irradiation for 2-5 minutes at a controlled temperature.

-

After the reaction is complete, cool the reaction mixture.

-

Isolate and purify the product using standard techniques such as extraction and column chromatography to yield the optically pure cis-β-lactam.[4]

-

Causality Behind Experimental Choices:

-

Triethylamine: In the Staudinger synthesis, triethylamine's primary role is to dehydrohalogenate this compound to generate the highly reactive methoxyketene intermediate in situ.[12]

-

Dichloromethane: This is a common solvent for this reaction due to its ability to dissolve the reactants and its relatively low boiling point, which is suitable for microwave-assisted synthesis.

-

Microwave Irradiation: The use of microwave heating can significantly accelerate the reaction rate, often leading to cleaner reactions and higher yields in shorter timeframes compared to conventional heating methods.[4]

Safety and Handling

This compound is a flammable and corrosive liquid that is sensitive to moisture.[1][5] It causes severe skin burns and eye damage and may be toxic if inhaled.[1] Therefore, it must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.[10] It should be stored in a cool, dry place away from sources of ignition.[5]

Conclusion: A Cornerstone of Modern Synthesis

This compound has established itself as an indispensable reagent for synthetic chemists, particularly in the fields of drug discovery and agrochemical development. Its high reactivity, governed by the principles of nucleophilic acyl substitution, allows for the efficient introduction of the methoxyacetyl moiety, a key structural feature in numerous bioactive molecules. A thorough understanding of its properties, reaction mechanisms, and the rationale behind experimental protocols, as outlined in this guide, is paramount for its safe and effective utilization in the laboratory. As the demand for novel and complex chemical entities continues to grow, the importance of versatile building blocks like this compound will undoubtedly endure.

References

- BenchChem. (n.d.). Application Notes & Protocols for Microwave-Assisted Synthesis of β-Lactams.

- Bromchem Laboratories. (n.d.). This compound.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN101088986B - Metalaxyl synthesizing process.

-

Wikipedia. (2023). Metalaxyl. Retrieved from [Link]

-

Shree Sulphurics. (n.d.). methoxy acetyl chloride. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Pharmaceutical Synthesis: The Significance of this compound. Retrieved from a website by NINGBO INNO PHARMCHEM CO.,LTD.

- Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2001). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. European Journal of Organic Chemistry, 2001(12), 2201-2211.

-

ChemEurope.com. (n.d.). Nucleophilic acyl substitution. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Retrieved from [Link]

- Singh, G. S. (2003). Recent advances in the chemistry and biology of β-lactams. Mini reviews in medicinal chemistry, 3(4), 339-355.

- ChemIndex. (n.d.). 38870-89-2 | this compound.

- Organic Reactions. (2014). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction.

- Xu, S., Held, I., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry-A European Journal, 11(16), 4751-4757.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. Retrieved from a website by NINGBO INNO PHARMCHEM CO.,LTD.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. Retrieved from a website by NINGBO INNO PHARMCHEM CO.,LTD.

- Chegg. (n.d.). 4-Dimethylaminopyridine (DMAP) acts as a catalyst in acyl transfer reactions.

- ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study.

- Google Patents. (n.d.). CN85106327B - New method for synthesizing metalaxyl from N- (2, 6-xylyl) amino methyl propionate.

- ResearchGate. (n.d.). Metalaxyl: Persistence, degradation, metabolism, and analytical methods.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN101088986B - Metalaxyl synthesizing process - Google Patents [patents.google.com]

- 3. Metalaxyl - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. homework.study.com [homework.study.com]

- 6. researchgate.net [researchgate.net]

- 7. CN85106327B - A new method for the synthesis of metalaxyl from methyl N-(2,6-xylyl)alanine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 11. Staudinger Synthesis [organic-chemistry.org]

- 12. organicreactions.org [organicreactions.org]

Methoxyacetyl Chloride: A Strategic Acylating Agent in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, one comes to appreciate reagents that offer not just reactivity, but also a degree of strategic control. Methoxyacetyl chloride (CAS: 38870-89-2) is precisely such a compound. Far more than a simple acylating agent, it is a versatile building block and a functional linchpin in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2][3][4][5] Its utility stems from the dual nature of the incorporated methoxyacetyl group: a reactive handle for forming stable amide and ester linkages, and a protecting group that can be strategically cleaved under specific conditions.

This guide provides an in-depth examination of this compound, moving beyond simple reaction schemes to explore the causality behind its application, its mechanistic underpinnings, and the rigorous protocols necessary for its successful and safe implementation in a research and development setting.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent begins with its fundamental properties. These characteristics dictate its handling, reaction setup, and analytical monitoring. This compound is a colorless to pale yellow liquid with a pungent odor, a hallmark of reactive acyl chlorides.[2][6][7] Its high reactivity is largely due to the potent electrophilicity of the carbonyl carbon, which is influenced by the electron-withdrawing effects of both the adjacent chlorine atom and the carbonyl oxygen.[8][9]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 38870-89-2 | [10][11][12][13] |

| Molecular Formula | C₃H₅ClO₂ | [3][11][12][14] |

| Molecular Weight | 108.52 g/mol | [10][11][12][14] |

| Boiling Point | 112-113 °C (lit.) | [2][10][15] |

| Density | 1.187 g/mL at 25 °C (lit.) | [2][10][15] |

| Refractive Index (n20/D) | 1.419 (lit.) | [2][10][15] |

| Flash Point | 28 °C (82.4 °F) | [10] |

| Solubility | Miscible with acetone, ether, chloroform, carbon tetrachloride.[2][15][16] Reacts with water.[7] | |

| Appearance | Clear colorless to yellow liquid | [2][7][14] |

For the research scientist, spectroscopic data is non-negotiable for reaction tracking and product verification. The NIST Chemistry WebBook provides reference spectra for this compound.[11][17] Key IR spectral features would include a strong C=O stretch characteristic of an acyl chloride, typically around 1800 cm⁻¹. The ¹H NMR spectrum would be expected to show a singlet for the methoxy protons (CH₃O-) and a singlet for the methylene protons (-CH₂-). Mass spectrometry data is also available for confirmation of its molecular weight and fragmentation patterns.[11][18]

The Methoxyacetyl Moiety: More Than an Acyl Group

In multistep synthesis, the ability to selectively modify one functional group in the presence of others is paramount.[19][20][21] This is the domain of protecting groups. The methoxyacetyl group, installed via this compound, serves as an effective protecting group for amines and alcohols.[20][22] The choice of this group is strategic; it forms robust amides and esters that are stable to a variety of reaction conditions, yet the ether linkage within the group provides a handle for selective cleavage later in the synthetic sequence, a feature not present in a simple acetyl group.

While the methoxyacetyl group itself is generally stable, the broader field of methoxy-containing protecting groups offers insights into potential cleavage strategies. For example, certain methoxy ethers can be cleaved under specific acidic conditions or via radical hydrogen abstraction, methodologies that could be adapted depending on the molecular context.[23][24][25] This latent reactivity is a key piece of field-proven insight; it allows a chemist to build a complex scaffold and then unmask the protected functionality at a later, more strategic point in the synthesis.

The Engine of Reactivity: Mechanism of Acylation

This compound participates in a classic nucleophilic acyl substitution reaction.[26][27] The mechanism is a two-step addition-elimination process. The causality is clear: the highly electrophilic carbonyl carbon is an irresistible target for nucleophiles like amines (for N-acylation) and alcohols (for O-acylation).

Diagram 1: General Mechanism of Nucleophilic Acyl Substitution

Caption: Nucleophilic addition-elimination pathway for acylation.

-

Nucleophilic Attack: A nucleophile (e.g., the lone pair on a nitrogen of an amine) attacks the electrophilic carbonyl carbon.[8][27] This breaks the C=O pi bond, with the electrons moving to the oxygen atom.

-

Formation of Tetrahedral Intermediate: A transient, unstable tetrahedral intermediate is formed.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond. This is energetically favorable and results in the expulsion of the chloride ion, an excellent leaving group.[28]

-

Deprotonation: A base, often added to the reaction (like triethylamine or pyridine), or another equivalent of the amine nucleophile, removes the proton from the nucleophile to yield the final, neutral acylated product and a hydrochloride salt byproduct.[26][29]

Field-Proven Applications & Protocols

The true measure of a reagent is its reliable performance in synthesis. This compound is a workhorse for creating amide and ester bonds, and serves as a key intermediate for numerous commercial products.[3][4][30]

N-Acylation of Amines: A Protocol for Amide Bond Formation

The formation of an N-(2-methoxyacetyl) amide is a common transformation.[31] The following protocol is a self-validating system, designed for reproducibility and high yield. The choice of an aprotic solvent is critical to prevent hydrolysis of the acyl chloride, while the inclusion of a non-nucleophilic base is necessary to neutralize the HCl byproduct, driving the reaction to completion.[26][29]

Experimental Protocol 1: General Procedure for N-Acylation of an Amine

-

Flask Preparation: Under an inert atmosphere (Nitrogen or Argon), add the primary or secondary amine (1.0 eq.) to a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar.

-

Solvent & Base Addition: Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)). Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq.) or pyridine.[26]

-

Cooling: Cool the stirring solution to 0 °C using an ice-water bath. This is a crucial step to manage the exothermic nature of the reaction and prevent side reactions.[26][32]

-

Reagent Addition: In a separate flask, prepare a solution of this compound (1.1 eq.) in the same anhydrous solvent. Add this solution dropwise to the cooled, stirring amine solution over 15-30 minutes.

-

Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-12 hours.

-

Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove excess acid) and then with brine (to aid in phase separation).[26]

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation).

-

Purification: Purify the resulting crude amide product by either recrystallization or column chromatography on silica gel to obtain the final, high-purity product.[26]

Diagram 2: Experimental Workflow for N-Acylation

Caption: Step-by-step workflow for amine acylation.

Broader Synthetic Utility

The utility of this compound extends well beyond general acylation. It is a documented intermediate in the synthesis of high-value compounds across multiple industries:

-

Pharmaceuticals: It is a key building block for active pharmaceutical ingredients (APIs) such as the antihypertensive drug cilazapril, the anti-inflammatory carprofen, and the antifungal fluconazole.[3]

-

Agrochemicals: It is integral to the production of fungicides like metalaxyl and oxadixyl, highlighting its importance in crop science.[3][4][15]

-

Dyes and Specialty Chemicals: The compound also finds use in the synthesis of dyes and other specialty organic materials.[2][4][5][30]

Synthesis of this compound

For process development and scale-up, understanding the synthesis of the reagent itself is vital. This compound is typically prepared from methoxyacetic acid. Common chlorinating agents include oxalyl chloride (often with a catalytic amount of DMF), thionyl chloride (SOCl₂), or phosgene.[2][15][30] The oxalyl chloride route is often preferred in laboratory setting due to its clean byproducts (CO₂, CO, HCl), which are all gaseous.

Diagram 3: Common Synthesis Route from Methoxyacetic Acid

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 38870-89-2 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. bromchemlaboratories.in [bromchemlaboratories.in]

- 6. CAS 38870-89-2: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. nbinno.com [nbinno.com]

- 9. m.youtube.com [m.youtube.com]

- 10. This compound 97 38870-89-2 [sigmaaldrich.com]

- 11. This compound [webbook.nist.gov]

- 12. This compound [webbook.nist.gov]

- 13. This compound | C3H5ClO2 | CID 96623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound, 97% 38870-89-2 India [ottokemi.com]

- 15. chembk.com [chembk.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. This compound [webbook.nist.gov]

- 18. This compound(38870-89-2) IR Spectrum [chemicalbook.com]

- 19. Protecting group - Wikipedia [en.wikipedia.org]

- 20. Protective Groups [organic-chemistry.org]

- 21. media.neliti.com [media.neliti.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. researchgate.net [researchgate.net]

- 24. Selective cleavage of methoxy protecting groups in carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. savemyexams.com [savemyexams.com]

- 28. m.youtube.com [m.youtube.com]

- 29. Amide Synthesis [fishersci.it]

- 30. Page loading... [wap.guidechem.com]

- 31. methoxy acetyl chloride | 38870-89-2 | C3H5ClO2 [shreesulphuric.com]

- 32. reddit.com [reddit.com]

Methoxyacetyl Chloride: A Comprehensive Guide to Solubility in Organic Solvents

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Methoxyacetyl chloride (CAS: 38870-89-2) is a critical acylating agent extensively utilized in the synthesis of high-value compounds within the pharmaceutical, agrochemical, and dye industries.[1][2][3] Its utility as a precursor for complex molecules, including the synthesis of β-lactams and various active pharmaceutical ingredients (APIs), is well-documented.[3][4][5] The molecule features a highly reactive acyl chloride functional group appended to a methoxy ether backbone, creating a bifunctional reagent that drives its synthetic versatility.

A thorough understanding of the solubility and reactivity of this compound in organic solvents is not merely a matter of procedural convenience; it is fundamental to achieving desired reaction outcomes, ensuring process safety, and optimizing purification protocols. The choice of solvent dictates reaction kinetics, influences side-product formation, and is paramount for controlling the exothermic nature of its reactions. This guide provides a detailed examination of the solubility characteristics of this compound, offering field-proven insights into solvent selection, handling, and experimental determination.

Core Physicochemical Properties

The physical properties of this compound govern its behavior in a laboratory and industrial setting. It is a colorless to pale yellow liquid characterized by a pungent odor typical of acyl chlorides.[1][2] Its volatility and flammability necessitate careful handling, as detailed in the safety sections of this guide.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₅ClO₂ | [1][6][7] |

| Molecular Weight | 108.52 g/mol | [6][7] |

| Appearance | Clear colorless to pale yellow liquid | [2][8][9][10] |

| Density | 1.187 g/mL at 25 °C | [8][9][10] |

| Boiling Point | 112-113 °C | [6][8][9][10] |

| Melting Point | < -40 °C | [6][9][11] |

| Flash Point | 28 °C (82.4 - 84 °F) | [6][8][9][12] |

| Refractive Index (n20/D) | 1.419 | [8][9][10] |

Solubility Profile: A Tale of Miscibility and Reactivity

The solubility of this compound is dictated by the principle of "like dissolves like," but with the critical caveat of its high reactivity.[13] Its polarity, stemming from the ether and acyl chloride groups, allows for miscibility with a range of common organic solvents. However, for practical applications, a distinction must be made between simple dissolution and reactive decomposition.

Qualitative Solubility and Solvent Compatibility

The following table summarizes the solubility behavior of this compound. It is crucial to select aprotic solvents to avoid chemical degradation of the reagent.

| Solvent Class | Specific Solvents | Solubility/Behavior | Causality and Field Insights |

| Halogenated | Dichloromethane, Chloroform, Carbon Tetrachloride | Miscible / Soluble | Excellent Choice: These solvents are inert and aprotic, providing a stable medium for reactions. Dichloromethane is a preferred solvent for acylation reactions due to its volatility, which simplifies product work-up.[1][8][9][11][14] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | Good Choice: Ethers are common aprotic solvents for acylation. However, exercise caution with THF, which can contain peroxide impurities and water. Always use freshly distilled or inhibitor-free, anhydrous grades.[1][8][9][11] |

| Ketones | Acetone | Miscible | Use with Caution: While miscible, acetone can undergo self-condensation under basic conditions, which are often employed in acylation reactions. Furthermore, enolizable ketones can potentially react with the acyl chloride. It is generally less preferred than halogenated solvents.[8][9][11][14] |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble | Good Choice: These non-polar, aprotic solvents are suitable for many applications, particularly Friedel-Crafts type acylation reactions where they can also serve as a reagent.[5][8] |

| Protic Solvents | Water, Alcohols (e.g., Methanol, Ethanol) | Reacts Vigorously | Unsuitable - Avoid: The acyl chloride group undergoes rapid and exothermic hydrolysis with water to form methoxyacetic acid and HCl.[1][8] It reacts with alcohols to form the corresponding ester. This is not a solubility limitation but a chemical incompatibility. |

The Critical Role of Moisture Sensitivity

This compound is highly sensitive to moisture.[8][9][11] Any ingress of water into the storage container or reaction vessel will lead to hydrolysis, decreasing the purity of the reagent and generating corrosive hydrochloric acid. This reactivity underscores the necessity of using anhydrous solvents and inert atmosphere techniques (e.g., nitrogen or argon blanket) for both storage and reactions.

Experimental Protocol: Determination of Solubility

While qualitative data is available, quantitative solubility (e.g., in g/100 mL) in a novel solvent system often requires experimental determination. The following protocol provides a self-validating system for accurate measurement.

Pre-Protocol Safety Assessment

Hazard Analysis: this compound is flammable, corrosive, and causes severe burns.[7][15] All operations must be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile, inspected before use), tightly fitting safety goggles, and a flame-resistant lab coat.[15][16]

Step-by-Step Methodology

-

Solvent Preparation: Dispense a precise volume (e.g., 5.0 mL) of the anhydrous test solvent into a dry, tared glass vial equipped with a magnetic stir bar.

-

Temperature Control: Place the vial in a water or oil bath set to a constant, recorded temperature (e.g., 25 °C).

-

Initial Solute Addition: Add a small, pre-weighed amount of this compound to the solvent. It is crucial to start with an amount expected to dissolve completely.

-

Equilibration: Seal the vial (to prevent evaporation and moisture ingress) and stir the mixture until the solute is fully dissolved.

-

Incremental Addition: Continue adding small, accurately weighed increments of this compound. After each addition, allow the system to stir for a sufficient period (e.g., 10-15 minutes) to ensure equilibrium is reached.

-

Saturation Point Determination: The saturation point is reached when a small portion of the added this compound fails to dissolve after prolonged stirring (e.g., >30 minutes). The solution will appear persistently cloudy or have visible undissolved droplets.

-

Calculation: Calculate the total mass of this compound added to the known volume of solvent. Express the solubility in g/100 mL or mol/L.

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Safety, Handling, and Storage: A Mandate for Diligence

The high reactivity of this compound necessitates stringent safety protocols. Adherence to these guidelines is non-negotiable for ensuring personnel safety and experimental integrity.

Hazard Summary

-

Flammability: Flammable liquid and vapor.[7][15] Keep away from heat, sparks, open flames, and other ignition sources.[12][15][17] Use explosion-proof equipment.[12]

-

Corrosivity: Causes severe skin burns and eye damage.[7][15] Avoid all direct contact.

-

Toxicity: May cause respiratory irritation.[7][15] Operations must be performed in a well-ventilated area, preferably a chemical fume hood.[12][15][16]

-

Reactivity: Reacts with water, alcohols, bases, and oxidizing agents.[8][18]

Safe Handling and Storage Logic

The required handling procedures are a direct consequence of the compound's intrinsic properties.

Caption: Relationship between hazards of this compound and handling protocols.

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place, often between 2-8°C.[8][10][16] The material should be stored away from incompatible substances such as strong bases, alcohols, and oxidizing agents.[18]

Conclusion

This compound is a versatile reagent whose effective use is critically dependent on the appropriate choice of solvent. It is miscible with a wide array of common aprotic organic solvents, including halogenated hydrocarbons, ethers, and aromatic hydrocarbons. This broad compatibility provides chemists with significant flexibility in designing synthetic routes. However, its high reactivity, particularly with protic substances like water and alcohols, demands a rigorous approach to handling and solvent selection. The use of anhydrous solvents under an inert atmosphere is essential to prevent degradation and ensure the success of any chemical transformation involving this potent acylating agent. By understanding the principles and following the protocols outlined in this guide, researchers can safely and effectively harness the synthetic power of this compound.

References

-

This compound . ChemBK. [Link]

-

This compound | CAS#:38870-89-2 . Chemsrc. [Link]

-

This compound MSDS . KSCL (KRISHNA). [Link]

-

This compound | C3H5ClO2 | CID 96623 . PubChem. [Link]

-

This compound Six Chongqing Chemdad Co. ,Ltd . Chemdad. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . n.d. [Link]

-

Chemical Properties of this compound (CAS 38870-89-2) . Cheméo. [Link]

-

This compound: A Versatile Chemical Compound for Various Applications . Ningbo Inno Pharmchem Co., Ltd. [Link]

-

38870-89-2 | this compound . ChemIndex. [Link]

-

methoxy acetyl chloride | 38870-89-2 | C3H5ClO2 . Shree Sulphurics. [Link]

-

Experimental procedure for preparation of fatty acid chlorides . Reddit. [Link]

-

Acid to Acid Chloride - Common Conditions . Organic Chemistry Portal. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay . National Institute of Environmental Health Sciences. [Link]

-

Preparation of Acyl Chlorides . Chemistry LibreTexts. [Link]

-

An overview on Common Organic Solvents and their Toxicity . Journal of Pharmaceutical Research International. [Link]

Sources

- 1. CAS 38870-89-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 38870-89-2 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. methoxy acetyl chloride | 38870-89-2 | C3H5ClO2 [shreesulphuric.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | CAS#:38870-89-2 | Chemsrc [chemsrc.com]

- 7. This compound | C3H5ClO2 | CID 96623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. This compound CAS#: 38870-89-2 [m.chemicalbook.com]

- 10. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. 38870-89-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. kscl.co.in [kscl.co.in]

- 13. Solvent Miscibility Table [sigmaaldrich.com]

- 14. This compound | 38870-89-2 [amp.chemicalbook.com]

- 15. echemi.com [echemi.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. Page loading... [wap.guidechem.com]

- 18. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Stability and Storage of Methoxyacetyl Chloride

This guide provides an in-depth technical overview of the stability, storage, and handling of methoxyacetyl chloride (CAS: 38870-89-2). As a crucial acylating agent and intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its reactivity is paramount for ensuring experimental success, maintaining reagent integrity, and guaranteeing laboratory safety.[1][2][3] This document moves beyond standard safety data sheets to explain the chemical principles that dictate the recommended protocols.

Core Chemical & Physical Properties

This compound is a flammable, corrosive, and moisture-sensitive liquid.[4][5][6] Its physical properties are foundational to its handling and storage requirements. A summary of these characteristics is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅ClO₂ | [7] |

| Molecular Weight | 108.52 g/mol | [5] |

| Appearance | Clear, colorless to pale yellow liquid | [1][2] |

| Odor | Pungent | [8] |

| Boiling Point | 112-113 °C | [1][2][9][10] |

| Density | 1.187 g/mL at 25 °C | [1][2][9][10] |

| Flash Point | 28 - 35 °C (closed cup) | [5][9] |

| Solubility | Miscible with acetone, ether, chloroform, and carbon tetrachloride.[1][2][9][11] Reacts with water.[8][12] |

Chemical Stability and Reactivity Profile

The utility of this compound as a potent acylating agent is derived from its inherent reactivity.[1][8] This same reactivity makes it susceptible to degradation if not handled and stored correctly.

The Primary Instability Factor: Hydrolysis

The most significant factor affecting the stability of this compound is its extreme sensitivity to moisture.[5][6] The acyl chloride functional group reacts readily with water, including atmospheric humidity, in an exothermic hydrolysis reaction.

This reaction degrades the starting material into methoxyacetic acid and corrosive hydrogen chloride (HCl) gas.[9] The generation of HCl not only reduces the purity and efficacy of the reagent but can also lead to pressure buildup in sealed containers and corrode metallic equipment.[5][6]

Caption: Hydrolysis of this compound.